molecular formula C18H13ClN2O5 B2541415 N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide CAS No. 887348-16-5

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

Cat. No. B2541415
M. Wt: 372.76
InChI Key: XCRDOGPAZXYJBG-UHFFFAOYSA-N
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Description

The compound "N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide" is a furan derivative, which is a class of organic compounds characterized by a furan ring—a five-membered aromatic ring with four carbon atoms and one oxygen. Furan derivatives have been extensively studied due to their diverse biological activities, including antimicrobial and anticancer properties. Although the specific compound is not directly mentioned in the provided papers, similar compounds with furan carboxamide structures have been synthesized and evaluated for their biological activities.

Synthesis Analysis

The synthesis of furan carboxamide derivatives typically involves the reaction of furan-2-carbonyl chloride with an amine. For example, "N-(4-bromophenyl)furan-2-carboxamide" was synthesized by reacting furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, yielding high product yields . This method could potentially be adapted for the synthesis of "N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide" by using the appropriate amines and substituents.

Molecular Structure Analysis

The molecular structure of furan carboxamide derivatives is characterized by the presence of a furan ring attached to an amide group. The specific arrangement of substituents around the furan ring and the amide nitrogen can significantly influence the compound's properties and reactivity. For instance, the crystal structure of a related compound, "N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide," was determined using single-crystal X-ray diffraction, revealing a monoclinic system with specific unit cell parameters . Such structural analyses are crucial for understanding the molecular interactions and potential binding modes of these compounds with biological targets.

Chemical Reactions Analysis

Furan carboxamide derivatives can participate in various chemical reactions, primarily due to the reactivity of the amide group and the aromatic substituents. The amide group can engage in hydrogen bonding, while the aromatic substituents can undergo reactions such as Suzuki-Miyaura cross-coupling, as demonstrated in the synthesis of bromophenyl furan carboxamide analogs . These reactions are essential for the functionalization and diversification of furan carboxamide compounds, which can be tailored for specific biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan carboxamide derivatives are influenced by their molecular structure. These compounds typically exhibit solid-state properties, with melting points and solubilities dependent on the nature of the substituents. The thermal stability of such compounds can be studied using thermogravimetric analysis, as seen in the investigation of metal complexes of a furan carboxamide ligand . Additionally, the electronic properties, such as molecular orbitals, can be computed using density functional theory (DFT), providing insights into the compound's reactivity and interaction with other molecules.

Scientific Research Applications

Microwave-Assisted Synthesis and Biological Evaluation

Microwave-assisted synthesis methods have been utilized to produce novel furan derivatives with significant anti-inflammatory and antibacterial activities. For example, a study highlighted the synthesis of pyrazoline derivatives showing potent anti-inflammatory and antibacterial properties. This approach is noted for its environmental friendliness, higher yields, and shorter reaction times compared to conventional methods (Ravula et al., 2016).

Antimicrobial and Antioxidant Activities

Furan derivatives have been synthesized and tested for their antimicrobial and antioxidant activities. Certain compounds demonstrated potent activity against drug-resistant bacteria and also showed promising antioxidant properties (Devi et al., 2010). This suggests that N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide could potentially be explored for similar biological activities.

Anti-Influenza Activity

Research into furan-carboxamide derivatives has identified compounds as potent inhibitors of the H5N1 influenza A virus. Structural modifications on the furan moiety significantly influenced anti-influenza activity, indicating the potential of such compounds in antiviral therapies (Yongshi et al., 2017).

properties

IUPAC Name

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-6-7-14(15(10-13)21(23)24)16-8-9-17(26-16)18(22)20-12-4-2-11(19)3-5-12/h2-10H,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCRDOGPAZXYJBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=C(O2)C(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorophenyl)-5-(4-methoxy-2-nitrophenyl)furan-2-carboxamide

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